4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid
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Overview
Description
4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID is an organic compound with a complex structure that includes a fluorobenzyl group, a benzoic acid moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID typically involves a multi-step process. One common method starts with the preparation of 4-fluorobenzyl alcohol, which is then converted to 4-fluorobenzyl chloride. This intermediate undergoes a nucleophilic substitution reaction with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. The final step involves a condensation reaction with 4-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]benzoic acid
- 4-[(4-Fluorobenzyl)oxy]benzaldehyde
- 4-Fluorobenzoic acid
Uniqueness
4-[((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]BENZOIC ACID is unique due to its combination of a fluorobenzyl group and an imine linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16FNO3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H16FNO3/c22-18-7-1-16(2-8-18)14-26-20-11-3-15(4-12-20)13-23-19-9-5-17(6-10-19)21(24)25/h1-13H,14H2,(H,24,25) |
InChI Key |
MHNQCOSCZPCZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
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